AH 8529: A Technical Guide for Researchers
AH 8529: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the known chemical properties of AH 8529 and outlines a generalized framework for the characterization of novel synthetic opioids. As of the latest available information, the physiological, toxicological, and pharmacological properties of AH 8529 have not been elucidated. The experimental protocols and signaling pathways described herein are based on established methodologies for the study of opioids and should be considered as a hypothetical guide for the investigation of this and similar compounds.
Core Chemical Identity of AH 8529
AH 8529 is an analytical reference standard that is structurally categorized as an opioid.[1] Its core chemical and physical properties are summarized below.
| Property | Value |
| Formal Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1] |
| CAS Number | 41805-00-9[1] |
| Molecular Formula | C₁₆H₂₃ClN₂O[1] |
| Formula Weight | 294.8 g/mol [1] |
| Purity | ≥98% |
| Formulation | A crystalline solid[1] |
| SMILES | ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1] |
| InChI Key | NROYLFLWMSYSMA-UHFFFAOYSA-N[1] |
Solubility Data [1]
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol (B145695) | 50 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Plausible Synthesis Route
While a specific synthesis protocol for AH 8529 is not detailed in the scientific literature, a plausible route can be inferred from the synthesis of the structurally analogous compound, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide). The key difference lies in the starting benzoyl chloride. The synthesis would likely follow a multi-step process:
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Strecker Synthesis: The initial step would involve the formation of the α-aminonitrile adduct. This is typically achieved by reacting cyclohexanone (B45756) with potassium cyanide and the hydrochloride salt of dimethylamine (B145610) in an aqueous ethanol solution.
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Reduction of the Nitrile: The resulting aminonitrile is then reduced to the corresponding diamine, 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine. This reduction can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran.
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Amidation: The final step is the acylation of the primary amine. The diamine intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the final product, AH 8529.
Hypothetical Pharmacological Characterization Workflow
Given that the biological activity of AH 8529 is unknown, a systematic approach is required to characterize its pharmacological profile. The following workflow outlines a standard cascade of experiments for a novel compound with suspected opioid activity.
Experimental Protocols
Analytical Characterization
A comprehensive structural and purity analysis of a new batch of AH 8529 is critical. The following techniques are standard:
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity. A gradient elution with a C18 column using acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure and identify any impurities.
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Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups present in the molecule.
In Vitro Assays for Opioid Receptor Activity
These assays are designed to determine if and how AH 8529 interacts with opioid receptors.
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Radioligand Binding Assays:
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Objective: To determine the affinity (Ki) of AH 8529 for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
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Methodology: Cell membranes expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of AH 8529. The amount of radioligand displaced by AH 8529 is measured, allowing for the calculation of the inhibition constant (Ki).
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[³⁵S]GTPγS Functional Assay:
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Objective: To measure the ability of AH 8529 to activate G-protein signaling through opioid receptors, thus determining its efficacy (agonist, antagonist, or inverse agonist).
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Methodology: Receptor-expressing cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of AH 8529. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound radioactivity is quantified by scintillation counting.
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cAMP Inhibition Assay:
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Objective: To measure the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
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Methodology: Whole cells expressing the opioid receptor are first stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The cells are then treated with varying concentrations of AH 8529. The resulting cAMP levels are measured using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
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β-Arrestin Recruitment Assay:
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Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key pathway involved in receptor desensitization and some side effects.
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Methodology: A variety of assays can be used, often employing cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein). Agonist-induced recruitment brings the two components into proximity, generating a measurable signal (e.g., luminescence or fluorescence).
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In Vivo Models
Should in vitro data suggest significant opioid receptor activity, in vivo studies in animal models (typically rodents) would be the next step.
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Antinociception Assays:
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Objective: To assess the analgesic properties of AH 8529.
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Methodology:
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Tail-flick test: Measures the latency of a rodent to move its tail from a source of radiant heat.
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Hot-plate test: Measures the latency to a nociceptive response (e.g., licking a paw) when the animal is placed on a heated surface.
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Acetic acid writhing test: An inflammatory pain model where the number of abdominal constrictions is counted after intraperitoneal injection of a dilute acid solution.
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Side Effect Assessment:
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Objective: To evaluate common opioid-mediated side effects.
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Methodology:
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Respiratory Depression: Measured using whole-body plethysmography to monitor breathing rate and tidal volume in conscious animals after drug administration.
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Gastrointestinal Transit (Constipation): Animals are given an oral charcoal meal at a set time after drug administration. The distance the charcoal has traveled through the small intestine is measured as a percentage of the total length.
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Representative Opioid Signaling Pathway
As AH 8529 is categorized as an opioid, its primary mechanism of action, if active, would likely involve the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway for MOR activation is depicted below.
